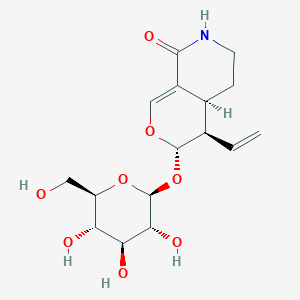
Phenazocine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Phenazocine hydrobromide is a synthetic opioid analgesic that belongs to the benzomorphan class of opioids. It was developed in the mid-20th century and is primarily used for pain management. This compound exhibits a high affinity for opioid receptors in the central nervous system, leading to its potent analgesic effects .
準備方法
Phenazocine hydrobromide can be synthesized through various synthetic routes. One common method involves the reaction of N-phenethyl-2-methyl-3,6-dimethoxybenzamide with lithium aluminum hydride, followed by treatment with hydrobromic acid to yield this compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as tetrahydrofuran, under an inert atmosphere.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and crystallization to ensure the final product meets pharmaceutical standards .
化学反応の分析
Phenazocine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Oxidation: this compound can be oxidized to form phenazocine N-oxide using oxidizing agents under controlled conditions.
Reduction: Reduction of this compound with lithium aluminum hydride can yield the corresponding alcohol derivative.
Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom, leading to various derivatives of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Phenazocine hydrobromide has several scientific research applications across various fields:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods and techniques.
Biology: this compound is used in biological research to study the effects of opioid receptor activation on cellular and molecular processes.
Medicine: In medical research, this compound is used to investigate its analgesic properties and potential therapeutic applications for pain management.
Industry: It is used in the pharmaceutical industry for the development of new opioid analgesics with improved efficacy and safety profiles
作用機序
The primary mechanism of action for phenazocine hydrobromide involves its interaction with opioid receptors in the central nervous system. This compound exhibits a high affinity for the mu-opioid receptors, which are primarily responsible for its analgesic properties . When this compound binds to the mu-opioid receptors, it activates the receptor, leading to a cascade of intracellular events. This activation inhibits the release of neurotransmitters such as substance P, gamma-aminobutyric acid, and glutamate, which are involved in transmitting pain signals. Consequently, the perception of pain is significantly reduced .
Apart from its interaction with mu-opioid receptors, this compound has minor activity at kappa and delta receptors. The kappa receptors are associated with analgesia, sedation, and dysphoria, while delta receptors are involved in modulating mood and pain .
類似化合物との比較
Phenazocine hydrobromide is similar to other benzomorphan opioids, such as pentazocine, dezocine, and cyclazocine . this compound is unique due to its higher potency and more favorable binding profile at the mu-opioid receptors. This results in stronger analgesic effects with fewer side effects compared to other benzomorphan opioids .
Pentazocine: this compound is more potent and has a more favorable mu/kappa binding ratio compared to pentazocine.
Dezocine: this compound exhibits stronger analgesic effects and fewer side effects than dezocine.
Cyclazocine: This compound has a higher affinity for mu-opioid receptors and is more effective in pain management compared to cyclazocine.
This compound’s unique properties make it a valuable compound for pain management and scientific research.
特性
CAS番号 |
1239-04-9 |
|---|---|
分子式 |
C22H28BrNO |
分子量 |
402.4 g/mol |
IUPAC名 |
1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C22H27NO.BrH/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17;/h3-9,15-16,21,24H,10-14H2,1-2H3;1H |
InChIキー |
MNMGNPZLUMHSKK-UHFFFAOYSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
異性体SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
正規SMILES |
CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
Key on ui other cas no. |
58918-34-6 |
関連するCAS |
127-35-5 (Parent) |
同義語 |
Hydrobromide, Phenazocine Narphen Phenazocine Phenazocine Hydrobromide Phenbenzorphan Phenethylazocine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


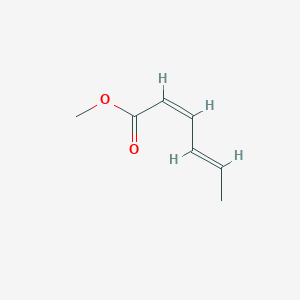
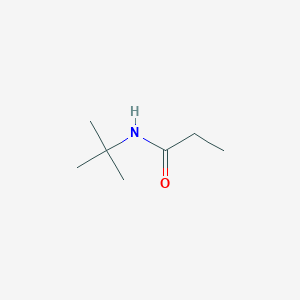
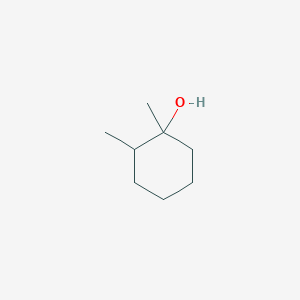

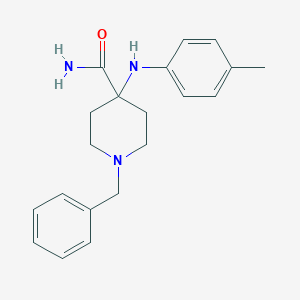
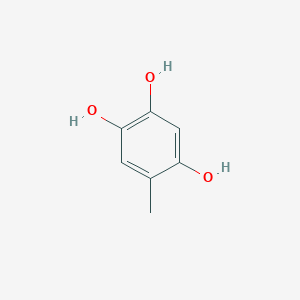
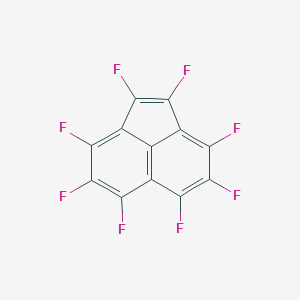
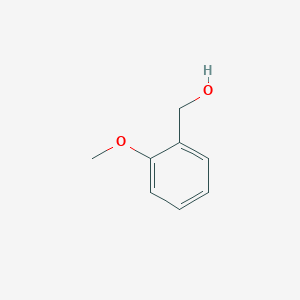
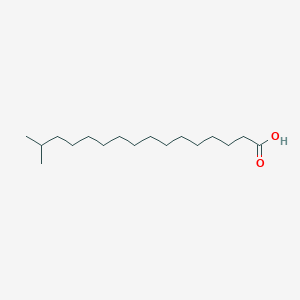
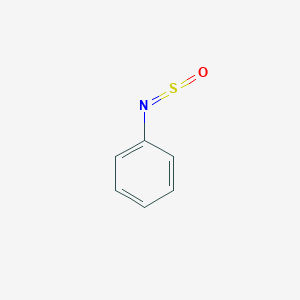
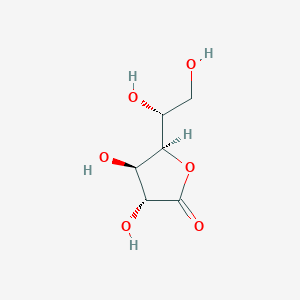

![Silane, [(dimethylsilyl)methyl]trimethyl-](/img/structure/B73225.png)
